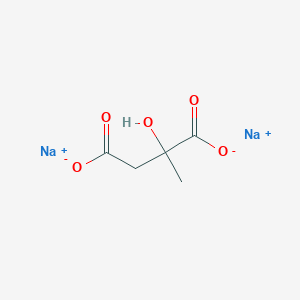
Sodium 2-hydroxy-2-methylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-2-methylsuccinate is an organic compound that belongs to the class of hydroxy acids. It is a sodium salt derivative of 2-hydroxy-2-methylsuccinic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-methylsuccinate typically involves the neutralization of 2-hydroxy-2-methylsuccinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the fermentation of specific microorganisms that produce 2-hydroxy-2-methylsuccinic acid, followed by its neutralization with sodium hydroxide. This method is preferred for its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: It is explored for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: It is utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolic intermediate, participating in enzymatic reactions that convert it into other biologically active compounds. Its effects are mediated through its ability to chelate metal ions and participate in redox reactions, influencing various cellular processes.
Comparison with Similar Compounds
Potassium 2-hydroxy-2-methylsuccinate: Similar in structure but with potassium as the counterion instead of sodium.
Calcium 2-hydroxy-2-methylsuccinate: Another similar compound with calcium as the counterion.
Uniqueness: Sodium 2-hydroxy-2-methylsuccinate is unique due to its specific sodium ion, which imparts distinct solubility and reactivity properties compared to its potassium and calcium counterparts. This makes it particularly useful in applications where sodium ions are preferred or required.
Properties
Molecular Formula |
C5H6Na2O5 |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
disodium;2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
BTQHOLMRRYPXGC-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
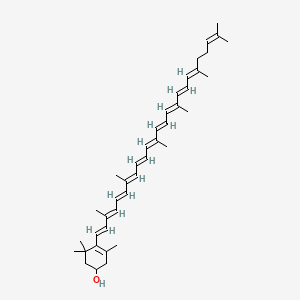
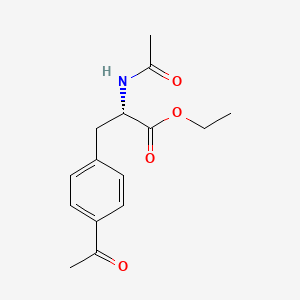
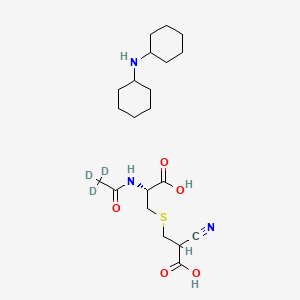
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
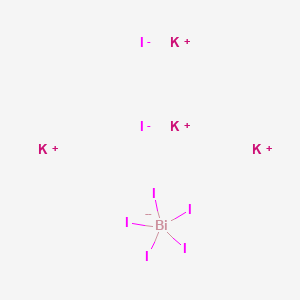
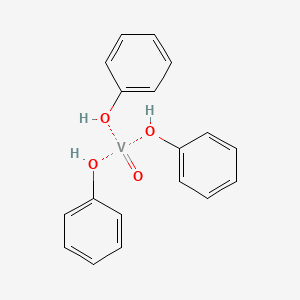


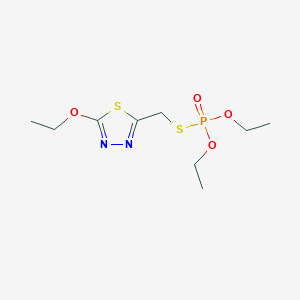
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
